4-(Hydroxyamino)-6-methylpyrimidin-2-amine
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Overview
Description
4-(Hydroxyamino)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-6-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-diamino-6-methylpyrimidine.
Reaction Conditions: The reaction is typically carried out in an ethanol solvent at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
4-(Hydroxyamino)-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as an enzyme inhibitor.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Molecular Pathways: It may interfere with cellular pathways by modulating the activity of key proteins and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
4-Hydroxyisoleucine: An amino acid with insulin-potentiating effects.
Uniqueness
4-(Hydroxyamino)-6-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both hydroxyamino and methyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-(2-amino-6-methylpyrimidin-4-yl)hydroxylamine |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(9-10)8-5(6)7-3/h2,10H,1H3,(H3,6,7,8,9) |
InChI Key |
KKBHRTILSQMHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NO |
Origin of Product |
United States |
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